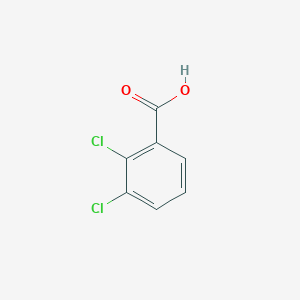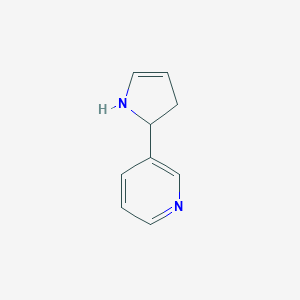
3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine, also known as DHP, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. DHP is a versatile molecule that can be synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用機序
The mechanism of action of 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine is not fully understood, but it has been suggested that 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine may act as an inhibitor of enzymes involved in various biological processes. 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in the regulation of various physiological processes. 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine.
生化学的および生理学的効果
3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, suggesting that 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine may have potential applications in the treatment of oxidative stress and inflammation-related diseases. 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine has also been shown to protect neurons from oxidative stress-induced damage, suggesting that 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine may have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine has several advantages for lab experiments, including its high yield and purity, versatility, and potential applications in various fields. However, 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine also has some limitations, including its potential toxicity and limited solubility in water. These limitations should be taken into consideration when designing experiments involving 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine.
将来の方向性
There are several future directions for the study of 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine, including the development of new synthesis methods, the identification of new potential applications, and the study of its mechanism of action. The development of new synthesis methods may lead to the production of 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine with improved properties, including increased solubility and reduced toxicity. The identification of new potential applications may lead to the development of new drugs and materials with improved properties. The study of its mechanism of action may lead to a better understanding of its potential applications and may lead to the development of new drugs with improved efficacy and reduced side effects.
Conclusion
In conclusion, 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine is a versatile compound that has gained significant attention in scientific research due to its potential applications in various fields. 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine can be synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine has several potential applications in medicinal chemistry, material science, and organic synthesis, and there are several future directions for its study.
合成法
3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine can be synthesized through various methods, including the Hantzsch reaction, cyclization of β-ketoesters, and the Pictet-Spengler reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-dicarbonyl compound, and ammonia or primary amines in the presence of a catalyst. Cyclization of β-ketoesters involves the reaction of β-ketoesters with primary amines in the presence of acid catalysts. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amino acid or amine in the presence of an acid catalyst. These methods have been used to synthesize 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine with high yields and purity.
科学的研究の応用
3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In material science, 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine has been studied for its potential applications in organic electronics, photovoltaics, and sensors. In organic synthesis, 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine has been used as a building block for the synthesis of various compounds, including pyridine derivatives and alkaloids.
特性
CAS番号 |
144648-79-3 |
|---|---|
製品名 |
3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine |
分子式 |
C9H10N2 |
分子量 |
146.19 g/mol |
IUPAC名 |
3-(2,3-dihydro-1H-pyrrol-2-yl)pyridine |
InChI |
InChI=1S/C9H10N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1-3,5-7,9,11H,4H2 |
InChIキー |
PLXNDCNZXWGHKA-UHFFFAOYSA-N |
SMILES |
C1C=CNC1C2=CN=CC=C2 |
正規SMILES |
C1C=CNC1C2=CN=CC=C2 |
同義語 |
Pyridine, 3-(2,3-dihydro-1H-pyrrol-2-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B116384.png)
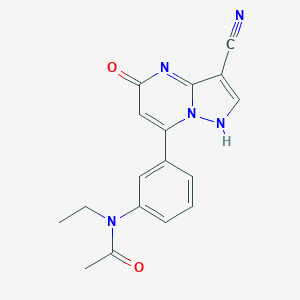
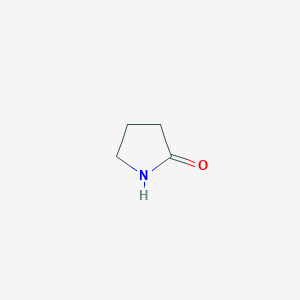
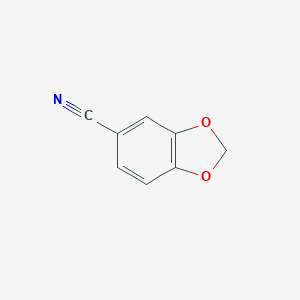
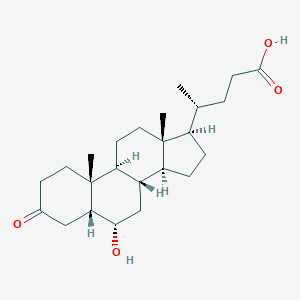
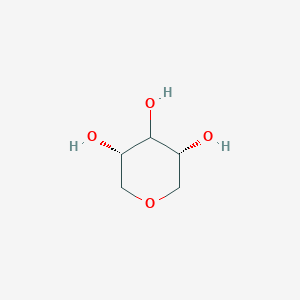
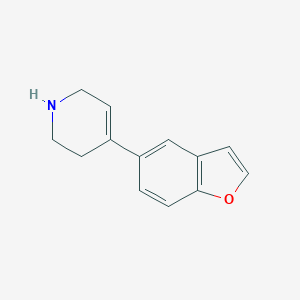
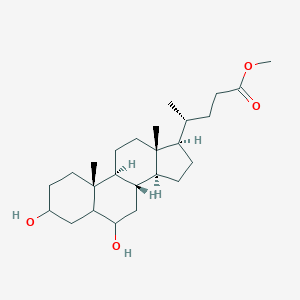
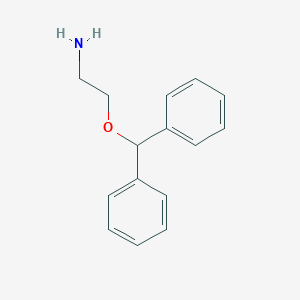
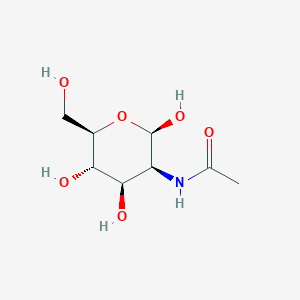
![alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc](/img/structure/B116410.png)
![(s)-p1-(3-Mercapto-1-pyrrolidinyl)ethylidene]-(4-nitrophenyl)methyl ester, carbamic acid](/img/structure/B116414.png)
![2-[4-(Oxiran-2-ylmethoxy)phenyl]acetonitrile](/img/structure/B116421.png)
